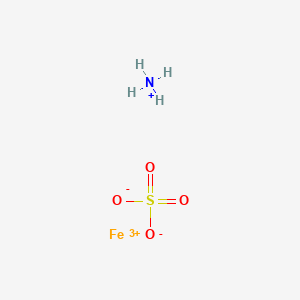
3-Chloro-1,2,4-triazine-6-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-1,2,4-triazine-6-carboxylate: is a chemical compound belonging to the class of triazines, which are nitrogen-containing heterocyclic aromatic compounds This compound is characterized by the presence of a chlorine atom at the 3-position and a carboxylate ester group at the 6-position of the triazine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common synthetic route involves the reaction of ethyl chloroformate with 3-chloro-1,2,4-triazine-6-carboxylic acid under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from readily available precursors such as ethyl cyanate and chloroform.
Types of Reactions:
Oxidation: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of substituted triazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Reduced triazines and related compounds.
Substitution Products: A wide range of substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The exact mechanism can vary based on the specific biological context and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate: Similar structure but with a methylthio group instead of a chlorine atom.
Ethyl 3-bromo-1,2,4-triazine-6-carboxylate: Similar to the target compound but with a bromine atom instead of chlorine.
Uniqueness: Ethyl 3-chloro-1,2,4-triazine-6-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its chlorine atom provides reactivity that is distinct from other triazines.
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
ethyl 3-chloro-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3 |
Clave InChI |
QMCOEUFBWVRFSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)





![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)

![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)



